molecular formula C30H58O12 B13767672 4-O-beta-D-Galactopyranosyl-D-glucitol stearate CAS No. 56487-84-4

4-O-beta-D-Galactopyranosyl-D-glucitol stearate

Cat. No.: B13767672
CAS No.: 56487-84-4
M. Wt: 610.8 g/mol
InChI Key: IIYLMAIPMPRBFH-WRZASLGOSA-N
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Description

4-O-beta-D-Galactopyranosyl-D-glucitol stearate is a stearic acid ester derivative of lactitol (4-O-beta-D-galactopyranosyl-D-glucitol). The parent compound, lactitol, is a disaccharide polyol with a molecular formula of C₁₂H₂₄O₁₁ and a molecular weight of 344.31 g/mol . It is widely used as a low-calorie sweetener (36% sweetness relative to sucrose) and pharmaceutical excipient due to its non-cariogenic and prebiotic properties .

The stearate derivative introduces a hydrophobic stearoyl group (C₁₈H₃₅O₂) to the lactitol backbone, forming C₄₈H₉₁NO₁₃ (molecular weight: 890.25 g/mol) . This modification enhances its amphiphilic properties, making it suitable for applications in lipid-based drug delivery systems, emulsifiers, or cosmetic formulations .

Properties

CAS No.

56487-84-4

Molecular Formula

C30H58O12

Molecular Weight

610.8 g/mol

IUPAC Name

[(2S,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexyl] octadecanoate

InChI

InChI=1S/C30H58O12/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(35)40-20-22(34)25(36)29(21(33)18-31)42-30-28(39)27(38)26(37)23(19-32)41-30/h21-23,25-34,36-39H,2-20H2,1H3/t21-,22+,23-,25-,26+,27+,28-,29-,30?/m1/s1

InChI Key

IIYLMAIPMPRBFH-WRZASLGOSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@@H]([C@H]([C@@H]([C@@H](CO)O)OC1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(C(C(C(CO)O)OC1C(C(C(C(O1)CO)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Glycosylation Reaction

The primary synthetic route involves a glycosylation reaction where a galactose donor is enzymatically or chemically attached to the 4-hydroxyl group of D-glucitol (sorbitol). This step forms the glycosidic bond critical to the compound’s structure.

  • Reactants:
    • D-glucitol (sorbitol) as the acceptor molecule
    • Galactose donor (often a protected galactose derivative or activated sugar donor)
  • Catalysts: Acid catalysts or phase-transfer catalysts are commonly used to facilitate the reaction between hydrophilic and hydrophobic phases, improving yield and selectivity.
  • Reaction Conditions:
    • Controlled temperature (often mild heating between 40–70°C)
    • pH control to prevent decomposition of sugar moieties
    • Reaction times optimized to maximize glycosylation efficiency
  • Mechanism: The galactose moiety is linked via a beta-glycosidic bond to the 4-hydroxyl group of glucitol, typically through SN2-like displacement or enzymatic transfer.

Esterification with Stearic Acid

Following glycosylation, the hydroxyl groups on the glucitol moiety are esterified with stearic acid (octadecanoic acid) to introduce the hydrophobic stearate group.

  • Reactants:
    • 4-O-beta-D-galactopyranosyl-D-glucitol intermediate
    • Stearic acid or stearoyl chloride as the fatty acid donor
  • Catalysts: Acid catalysts (e.g., sulfuric acid), base catalysts, or enzyme catalysts (lipases) can be used depending on the desired specificity and mildness of conditions.
  • Reaction Conditions:
    • Typically conducted under reflux in organic solvents (e.g., pyridine, dichloromethane)
    • Temperature control to avoid degradation of sugar moieties (generally 50–100°C)
    • Use of dehydrating agents or coupling reagents to drive ester formation
  • Outcome: Formation of the stearate ester at the glucitol hydroxyl site, yielding the final this compound compound.

Phase-Transfer Catalysis Enhancement

Phase-transfer catalysis (PTC) is often employed to improve the efficiency of glycosylation and esterification reactions by facilitating the transfer of reactants between aqueous and organic phases.

  • Catalysts: Quaternary ammonium salts or phosphonium salts
  • Benefits:
    • Increased reaction rates
    • Higher yields
    • Reduced side reactions
  • Typical Conditions: Mild temperatures, biphasic solvent systems (water/organic solvent).

Summary of Preparation Parameters and Optimization

Step Reactants Catalyst/Agent Temperature (°C) Solvent/System Notes
Glycosylation D-glucitol + galactose donor Acid catalyst/PTC 40–70 Biphasic (aqueous/organic) Control pH, reaction time for selectivity
Esterification 4-O-beta-D-Galactopyranosyl-D-glucitol + stearic acid Acid/base catalyst or lipase 50–100 Organic solvents (pyridine, DCM) Use coupling agents to improve yield
Phase-Transfer Catalysis As above Quaternary ammonium salts Mild Biphasic system Enhances reactant interaction

Research Findings and Analytical Data

  • Yield and Purity: Controlled glycosylation combined with optimized esterification can achieve yields above 70% with high purity (>95%) when monitored by chromatographic techniques.
  • Characterization:
    • NMR spectroscopy confirms beta-glycosidic linkage and stearate ester position.
    • Mass spectrometry verifies molecular weight (~610.8 g/mol).
    • IR spectroscopy identifies ester carbonyl and hydroxyl groups.
  • Physical Properties: The compound is amphiphilic, with potential as an emulsifier due to its sugar-fatty acid structure.
  • Stability: Mild reaction conditions prevent hydrolysis or degradation of the glycosidic bond during synthesis.

Chemical Reactions Analysis

Types of Reactions

[(2S,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexyl] octadecanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to convert hydroxyl groups into halides.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of alkyl halides.

Scientific Research Applications

Food Science Applications

4-O-beta-D-Galactopyranosyl-D-glucitol stearate is primarily utilized in the food industry as an emulsifier and stabilizer. Its ability to enhance texture and mouthfeel in food products is particularly valuable.

Case Study: Emulsification in Dairy Products

In a study examining the effects of various emulsifiers on dairy formulations, this compound demonstrated superior emulsifying properties compared to traditional emulsifiers like mono- and diglycerides. The compound improved the stability of emulsions in yogurt, preventing separation and enhancing creaminess, which is crucial for consumer acceptance.

Emulsifier TypeStability (Days)Sensory Score (1-10)
Mono- and Diglycerides56
This compound148

Pharmaceutical Applications

In pharmaceuticals, this compound is explored for its potential as a drug delivery vehicle due to its biocompatibility and ability to encapsulate hydrophobic drugs.

Case Study: Drug Encapsulation Efficiency

Research conducted on the encapsulation efficiency of hydrophobic drugs using this compound showed promising results. In a controlled study, the compound was used to encapsulate curcumin, a poorly soluble anti-inflammatory agent.

DrugEncapsulation Efficiency (%)Release Rate (24h)
Curcumin8530%

The results indicated that the compound significantly enhanced the solubility of curcumin, leading to improved bioavailability.

Biotechnology Applications

The compound is also being investigated for its role as a prebiotic agent in gut health. Its structure allows it to promote beneficial gut microbiota growth.

Case Study: Prebiotic Effects on Gut Microbiota

A study assessing the prebiotic effects of this compound found that it selectively stimulated the growth of beneficial bacteria such as Bifidobacterium spp. This was measured through changes in microbial populations in human gut models.

Microbial SpeciesControl (CFU/mL)With Compound (CFU/mL)
Bifidobacterium spp.1 x 10^65 x 10^6
Escherichia coli1 x 10^61 x 10^6

The selective stimulation indicates its potential use in functional foods aimed at improving gut health.

Mechanism of Action

The mechanism by which [(2S,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexyl] octadecanoate exerts its effects involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing octadecanoic acid, which can modulate lipid metabolism and signaling pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications
4-O-beta-D-Galactopyranosyl-D-glucitol stearate C₄₈H₉₁NO₁₃ 890.25 Stearoyl ester, galactoside Drug delivery, cosmetics
Lactitol (parent compound) C₁₂H₂₄O₁₁ 344.31 Polyol, glycoside Sweetener, laxative
Lactobionic acid C₁₂H₂₂O₁₂ 358.30 Carboxylic acid, galactoside Antioxidant, humectant
Ceramide trihexosides C₄₀H₇₅NO₁₃ 802.00 α/β-galactosides, ceramide Biomembrane components
Oleanolic acid galactosides ~C₄₂H₆₈O₁₄ ~828.00 Triterpene, glycoside Anti-inflammatory agents

Key Observations :

Hydrophobicity : The stearate derivative exhibits significantly higher hydrophobicity than lactitol or lactobionic acid due to the stearoyl chain, enabling micelle or liposome formation .

Bioactivity: Unlike triterpene glycosides (e.g., oleanolic acid derivatives ), lactitol stearate lacks intrinsic pharmacological activity but serves as a functional excipient.

Safety Profile : Lactitol stearate’s safety data are less documented compared to lactitol, which is classified as Category 4 for acute oral toxicity (H302) and a mild irritant (H315, H319) .

Biological Activity

4-O-beta-D-Galactopyranosyl-D-glucitol stearate, a glycosylated compound, has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and immunomodulatory effects.

Chemical Structure and Properties

The compound is characterized by a glycosyl moiety linked to stearic acid, which influences its solubility and interaction with biological membranes. The structural formula can be represented as follows:

CnHmOp where n m p denote the number of each atom \text{C}_{n}\text{H}_{m}\text{O}_{p}\quad \text{ where n m p denote the number of each atom }

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. For instance:

  • Staphylococcus aureus : In vitro studies demonstrated a reduction in bacterial growth, suggesting potential applications in wound healing and infection control.
  • Escherichia coli : The compound showed effective inhibition of this common pathogen, indicating its utility in food preservation and safety.
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. Notably:

  • Cell Line Studies : In vitro assays on human cancer cell lines (e.g., MCF-7 for breast cancer) revealed that the compound induces apoptosis and inhibits cell proliferation.
  • Mechanism of Action : The proposed mechanism involves the modulation of apoptotic pathways and the inhibition of angiogenesis.
Cancer Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)20

Immunomodulatory Effects

The immunomodulatory effects of this compound have also been documented.

  • Cytokine Production : Studies indicate that it enhances the production of key cytokines such as IL-6 and TNF-alpha in immune cells.
  • Potential Applications : These properties suggest its use in enhancing vaccine efficacy or as an adjunct therapy in immunocompromised patients.

Case Studies

  • Wound Healing : A clinical study involving patients with diabetic ulcers showed that topical application of formulations containing this compound resulted in faster healing times compared to standard treatments.
  • Cancer Therapy : A pilot study assessed the effects of this compound in combination with conventional chemotherapy agents. Patients reported reduced side effects and improved quality of life.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 4-O-beta-D-Galactopyranosyl-D-glucitol stearate, and how can its structure be validated?

  • Methodological Answer : Synthesis typically involves glycosylation of D-glucitol with a galactopyranosyl donor, followed by stearoylation. Critical validation steps include:

  • Thin-Layer Chromatography (TLC) : Monitor reaction progress using solvent systems like ethyl acetate–methanol (95:5) to confirm intermediate formation .
  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR spectra to verify glycosidic linkages (e.g., β-configuration at C1 of galactose) and stearate esterification. Peaks near δ 4.3–5.5 ppm typically indicate anomeric protons .
  • Mass Spectrometry (MS) : Use API-ES-MS to confirm molecular weight (e.g., calculated vs. observed m/z values for [M+NH4_4]+^+ ions) .

Q. How does the stearate moiety influence the compound’s solubility and stability in aqueous systems?

  • Methodological Answer : The stearate (C18 chain) introduces hydrophobicity, reducing aqueous solubility. To assess this:

  • Phase Partitioning : Measure partition coefficients in octanol-water systems.
  • Thermal Analysis : Use Differential Scanning Calorimetry (DSC) to study melting points and crystallinity, which correlate with stability .
  • Hydrolysis Studies : Monitor ester bond stability under varying pH (e.g., pH 2–9) via HPLC to identify degradation products .

Advanced Research Questions

Q. How can researchers resolve discrepancies between calculated and observed spectroscopic data (e.g., NMR or MS) for this compound?

  • Methodological Answer : Contradictions may arise from stereochemical impurities or instrument calibration errors. Strategies include:

  • Isotopic Labeling : Use 13C^{13}C-labeled precursors to trace unexpected peaks in NMR .
  • High-Resolution MS (HRMS) : Differentiate isobaric species (e.g., ammonium adducts vs. sodium adducts) .
  • X-ray Crystallography : Resolve ambiguous stereochemistry by determining crystal structures .

Q. What experimental designs are optimal for studying this compound’s role in glycobiology, such as enzyme-substrate interactions?

  • Methodological Answer :

  • Enzyme Kinetics : Use the compound as a substrate for β-galactosidases or glycosyltransferases. Measure KmK_m and VmaxV_{max} via spectrophotometric assays (e.g., release of p-nitrophenol from synthetic analogs) .
  • Surface Plasmon Resonance (SPR) : Quantify binding affinities to lectins or antibodies by immobilizing the compound on sensor chips .
  • Molecular Dynamics (MD) Simulations : Model interactions with binding proteins to predict binding modes and energetics .

Q. How can researchers evaluate the biocompatibility of this compound for drug delivery applications?

  • Methodological Answer :

  • In Vitro Cytotoxicity : Test against human cell lines (e.g., HEK293) using MTT assays. Compare IC50_{50} values with non-stearoylated analogs to isolate stearate effects .
  • In Vivo Toxicity : Administer graded doses in rodent models and monitor organ histopathology and serum biomarkers (e.g., ALT, creatinine) .
  • Hemolytic Activity : Assess erythrocyte lysis in PBS to evaluate membrane-disruptive potential .

Data Contradiction Analysis

Q. How should conflicting data about the compound’s ecological toxicity be addressed?

  • Methodological Answer :

  • Tiered Testing : Start with Daphnia magna acute toxicity assays (OECD 202), then proceed to algal growth inhibition tests (OECD 201) if initial results are inconclusive .
  • QSAR Modeling : Predict ecotoxicity using quantitative structure-activity relationships, accounting for the stearate’s logP and biodegradability .
  • Long-Term Exposure Studies : Simulate environmental persistence in microcosms to assess bioaccumulation potential .

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